molecular formula C19H31ClN2O4 B2393552 Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052527-66-8

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2393552
CAS No.: 1052527-66-8
M. Wt: 386.92
InChI Key: YZKVBOQJGRHXMO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C19H30N2O4. It is a hydrochloride salt form of the corresponding carboxylate, which is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine in the presence of a base to form the piperazine derivative. The final step involves esterification with ethyl chloroformate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The hydroxyl group on the compound can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Phenol ethers

  • Ester compounds

Uniqueness: Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, including the presence of the isopropyl group and the hydroxyl group on the phenyl ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.ClH/c1-4-24-19(23)21-11-9-20(10-12-21)13-16(22)14-25-18-8-6-5-7-17(18)15(2)3;/h5-8,15-16,22H,4,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVBOQJGRHXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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